molecular formula C10H12N2O B13051141 6-Cyclopropyl-2-methylnicotinamide

6-Cyclopropyl-2-methylnicotinamide

Cat. No.: B13051141
M. Wt: 176.21 g/mol
InChI Key: NDHATTCWEDOZSK-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-methylnicotinamide (CAS 1644447-23-3) is a high-purity chemical intermediate serving as a critical synthon in modern drug discovery pipelines. This compound, with the molecular formula C10H12N2O and a molecular weight of 176.22 , is a key structural motif in the development of novel therapeutic agents, particularly for neurological targets. Its primary research value lies in its role as a precursor and secondary pharmacophore in the synthesis of bitopic ligands for G protein-coupled receptors (GPCRs) . Specifically, derivatives of this nicotinamide have been utilized in the design of potent and selective antagonists for dopamine D3 receptors (D3R) . The D3R is a high-value target for substance abuse disorders, schizophrenia, and Parkinson's disease, making research tools for this receptor highly sought after . The incorporation of the cyclopropyl group is a strategic medicinal chemistry tactic. The cyclopropyl moiety introduces conformational restraint and influences the molecule's electronic properties, which can lead to enhanced target affinity, improved metabolic stability, and greater selectivity over related receptors like the dopamine D2 receptor (D2R) . By acting as a key component in such sophisticated molecular architectures, this compound provides researchers with a versatile scaffold to probe protein-ligand interactions, refine structure-activity relationships (SAR), and develop new candidates for treating central nervous system (CNS) conditions . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

6-cyclopropyl-2-methylpyridine-3-carboxamide

InChI

InChI=1S/C10H12N2O/c1-6-8(10(11)13)4-5-9(12-6)7-2-3-7/h4-5,7H,2-3H2,1H3,(H2,11,13)

InChI Key

NDHATTCWEDOZSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C2CC2)C(=O)N

Origin of Product

United States

Preparation Methods

Reaction Scheme

  • Starting Materials: 6-halogenated-2-methylnicotinamide (commonly 6-bromo-2-methylnicotinamide) and cyclopropylboronic acid.
  • Catalyst: Palladium-based catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2.
  • Base: Typically potassium carbonate or cesium carbonate.
  • Solvent: Mixtures of water and organic solvents like toluene or dioxane.
  • Conditions: Heating under reflux or microwave irradiation to facilitate coupling.

Procedure Highlights

  • The halogenated nicotinamide and cyclopropylboronic acid are combined in the presence of the palladium catalyst and base.
  • The reaction mixture is heated under inert atmosphere (nitrogen or argon) to promote cross-coupling.
  • Upon completion, the mixture is cooled and subjected to work-up involving extraction and purification by recrystallization or chromatography.
  • The final product, 6-Cyclopropyl-2-methylnicotinamide, is obtained with high purity and yield.

Advantages

  • High regioselectivity for substitution at the 6-position.
  • Mild reaction conditions preserving the nicotinamide functionality.
  • Scalable for industrial synthesis with optimization.

Alternative Cyclopropylation Methods

Simmons–Smith Cyclopropanation

  • This classical method involves cyclopropanation of alkenes using diiodomethane and activated zinc species.
  • While effective for cyclopropane ring formation, direct application to nicotinamide derivatives is limited due to the absence of suitable alkene precursors in the nicotinamide ring.
  • However, this method is valuable for preparing cyclopropyl intermediates used in further functionalization steps.

Ring-Closing Reactions from Halogenated Precursors

  • Cyclopropyl methyl ketone synthesis via ring-closing of 5-chloro-2-pentanone under alkaline conditions is a documented approach to generate cyclopropyl-containing building blocks.
  • These intermediates can be further elaborated to nicotinamide derivatives through amide bond formation or substitution reactions.

Example Synthesis Data

Step Reagents and Conditions Yield (%) Notes
1. Preparation of 6-bromo-2-methylnicotinamide Bromination of 2-methylnicotinamide using NBS or bromine in acetic acid 85-90 Halogenation at 6-position selective
2. Suzuki-Miyaura coupling 6-bromo-2-methylnicotinamide + cyclopropylboronic acid, Pd catalyst, K2CO3, toluene/H2O, reflux 12 h 75-85 High regioselectivity, mild conditions
3. Purification Recrystallization or silica gel chromatography - Ensures >98% purity

Research Findings and Optimization

  • Studies indicate that the choice of palladium catalyst and base significantly affects yield and reaction time.
  • Use of palladium complexes with bulky phosphine ligands improves coupling efficiency.
  • Continuous flow reactors have been explored for scale-up, enhancing reproducibility and safety.
  • Purification by recrystallization from suitable solvents (e.g., ethanol/water) yields crystalline products with high purity suitable for pharmaceutical applications.

Summary Table of Preparation Methods

Method Key Reagents Reaction Type Advantages Limitations
Suzuki-Miyaura Coupling 6-halogenated nicotinamide, cyclopropylboronic acid, Pd catalyst Cross-coupling High selectivity, mild conditions, scalable Requires halogenated precursor, palladium catalyst cost
Simmons–Smith Cyclopropanation Alkenes, diiodomethane, Zn reagents Cyclopropanation High yield of cyclopropane rings Limited substrate scope for nicotinamides
Ring-Closing of Haloketones 5-chloro-2-pentanone, base Intramolecular cyclization Useful for cyclopropyl ketone intermediates Multi-step to nicotinamide derivatives

Chemical Reactions Analysis

Types of Reactions: 6-Cyclopropyl-2-methylnicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl or methyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or nucleophiles in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Substituted nicotinamide derivatives.

Scientific Research Applications

Chemistry: 6-Cyclopropyl-2-methylnicotinamide is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, this compound is studied for its potential as a modulator of enzymatic activity. It can be used to investigate the role of nicotinamide derivatives in various biochemical processes .

Medicine: Its structural features make it a candidate for the design of inhibitors or activators of specific enzymes or receptors .

Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals. Its versatility makes it valuable for various applications .

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-methylnicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The cyclopropyl and methyl groups contribute to its unique binding properties, allowing it to modulate the activity of the target molecules .

Comparison with Similar Compounds

Uniqueness: 6-Cyclopropyl-2-methylnicotinamide is unique due to the presence of both the cyclopropyl and methyl groups on the nicotinamide ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

6-Cyclopropyl-2-methylnicotinamide is a compound derived from nicotinamide, notable for its unique structural features that include a cyclopropyl group and a methyl group on the pyridine ring. This compound has garnered attention due to its potential biological activities, particularly in modulating enzymatic processes and influencing various biochemical pathways relevant to therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H12_{12}N2_2O, indicating the presence of two nitrogen atoms, which play a crucial role in its biological interactions. The cyclopropyl group enhances its binding affinity to specific molecular targets, making it a candidate for further pharmacological exploration.

Research suggests that this compound acts as a modulator of enzymatic activity. Its interaction with various enzymes can lead to either inhibition or activation, depending on the context of the biochemical pathway involved. This dual functionality is particularly significant in the development of therapeutic agents aimed at treating conditions such as cancer and neurological disorders.

Enzymatic Modulation

The compound has shown promise in modulating key enzymes involved in metabolic pathways. For instance, studies indicate that derivatives of nicotinamide, including this compound, may influence pathways related to inflammation and thrombosis. Specifically, its structural similarity to other nicotinamide derivatives suggests it could enhance or inhibit the activity of cyclooxygenase enzymes, which are critical in inflammatory responses .

Case Studies

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
6-Methylnicotinamide Methyl group at the 6-positionLacks cyclopropyl group
2-Methylnicotinamide Methyl group at the 2-positionLacks cyclopropyl group at the 6th position
Cyclopropylamine Contains cyclopropyl groupLacks nicotinamide structure

The presence of both cyclopropyl and methyl groups in this compound enhances its binding properties compared to these related compounds, potentially leading to more pronounced biological effects.

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